Fmoc-(s)-5-oxaproline

Cyclic peptide synthesis KAHA ligation Crude purity comparison

Chemical protein synthesis often stalls when target proteins lack cysteine for native chemical ligation (NCL), requiring desulfurization that adds steps and reduces yield. Fmoc-(S)-5-oxaproline overcomes this with the α-ketoacid-hydroxylamine (KAHA) ligation-a chemoselective, cysteine-free amide bond formation. Its cyclic hydroxylamine remains stable through standard Fmoc-SPPS workflows (piperidine deprotection, TFA cleavage) where acyclic analogs decompose. Key procurement advantages: (i) enables synthesis of cysteine-free proteins up to 200 residues, demonstrated by 177-mer betatrophin in ~35 working days; (ii) yields depsipeptide intermediates with superior solubility for handling aggregation-prone targets; (iii) delivers up to 8-fold higher crude purity in cyclic peptide libraries vs. solution-phase cyclization, reducing HPLC burden.

Molecular Formula C19H17NO5
Molecular Weight 339.3 g/mol
CAS No. 130309-36-3
Cat. No. B13746834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(s)-5-oxaproline
CAS130309-36-3
Molecular FormulaC19H17NO5
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESC1CON(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C19H17NO5/c21-18(22)17-9-10-25-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1
InChIKeyLWCNNKMYGCOPHU-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(S)-5-Oxaproline for KAHA Ligation


Fmoc-(S)-5-oxaproline (CAS 130309-36-3) is an Fmoc-protected cyclic hydroxylamine amino acid derivative that serves as a chemoselective ligation handle for α-ketoacid–hydroxylamine (KAHA) ligation in chemical protein synthesis [1]. Unlike standard Fmoc-amino acids used solely for linear solid-phase peptide synthesis (SPPS), this building block enables convergent protein assembly through a chemoselective reaction between its N-terminal hydroxylamine moiety and a C-terminal peptide α-ketoacid, forming a homoserine residue at the ligation junction [2]. The (S)-enantiomer is essential for producing homochiral protein products, and its full compatibility with standard Fmoc-SPPS protocols—including piperidine deprotection and TFA cleavage—distinguishes it from other hydroxylamine monomers that decompose under these conditions [3].

1
Fmoc-SPPS Compatible Fmoc protection integrates directly with standard solid-phase peptide synthesis workflows.
2
KAHA Ligation Enabler Indispensable N-terminal building block for chemoselective amide-forming KAHA ligation.
3
Cyclic Stability Enhancement Constrained isoxazolidine ring suppresses elimination, unlike acyclic hydroxylamines.

Why Fmoc-(S)-5-Oxaproline Cannot Be Substituted


Standard Fmoc-amino acids (e.g., Fmoc-Pro-OH, Fmoc-Ala-OH) cannot serve as chemoselective ligation handles; they participate only in conventional amide bond formation requiring activated esters and coupling reagents, not in convergent, unprotected-fragment ligation [1]. Among hydroxylamine monomers evaluated for KAHA ligation, only (S)-5-oxaproline combines full stability to Fmoc-SPPS (piperidine treatment, TFA cleavage) with efficient ligation reactivity—other hydroxylamines decompose during SPPS or fail to produce tractable ligation products [2]. The Boc-protected analog, Boc-(S)-5-oxaproline, is incompatible with Fmoc-SPPS workflows and requires a separate Boc-SPPS strategy with harsher HF or TFMSA cleavage conditions, adding synthetic steps and limiting its utility for acid-sensitive peptides [3]. The racemic or (R)-configured 5-oxaproline would produce diastereomeric protein products, making the enantiopure (S)-form non-negotiable for homochiral protein synthesis [2].

!
Boc-5-Oxaproline Is Incompatible
Boc group demands acidic deprotection that hydrolyzes the KAHA ester product, precluding sequential ligation workflows.
!
Standard Fmoc-Amino Acids Abolish Ligation
Canonical Fmoc-amino acids lack the essential N–O bond; substitution eliminates hydroxylamine chemoselectivity entirely.
!
Oxazetidine Stability & Supply Risk
Oxazetidine monomers lack comparable SPPS stability and have limited reported commercial availability at scale.

Performance Evidence for Fmoc-(S)-5-Oxaproline


Crude Purity Advantage in Macrocyclic Peptide Synthesis

In a head-to-head comparison of 24 cyclic peptide sequences, the KAHA ligation method using Fmoc-(S)-5-oxaproline produced macrocycles with significantly higher crude purity than a standard on-resin cyclization method using side-chain-protected substrates. For sequences lacking turn-inducing residues, crude purity was up to 8-fold higher for the KAHA method [1]. Both methods afforded comparable overall isolated yields, but the higher crude purity of the KAHA products greatly facilitated purification [1].

Crude Purity
Head-to-head
Up to 8-fold higher crude purity vs HATU/DIPEA cyclization of side-chain-protected peptides.
Reported higher purification efficiency context.
Most pronounced for sequences lacking turn-inducing motifs.
Cyclic peptide synthesis KAHA ligation Crude purity comparison

Stability Advantage in Fmoc-SPPS

In the first demonstration of KAHA ligation for total chemical protein synthesis, two model proteins—prokaryotic-ubiquitin-like protein (Pup) and cold shock protein A (cspA)—were assembled with ligation yields of approximately 50% for both key junctions [1]. The ligation was performed with near-equimolar amounts of unprotected peptide segments under aqueous acidic conditions without coupling reagents, demonstrating the chemoselectivity and practical utility of the (S)-5-oxaproline handle [1].

SPPS Stability
Class-level
Described as completely stable toward purification; resists imine elimination pathway.
Supports reproducible segment preparation.
Data to verify for specific sequences; class-level inference.
Chemical protein synthesis KAHA ligation yield Ubiquitin-like protein

Cysteine-Free Protein Chemical Synthesis

Among all hydroxylamine derivatives examined for KAHA ligation, (S)-5-oxaproline was identified as the only monomer that is completely stable to all standard Fmoc-SPPS operations, including repetitive piperidine deprotection (20% piperidine/DMF) and final TFA cleavage [1]. Other hydroxylamine types—including acyclic hydroxylamines—decomposed or underwent premature reactions during SPPS, rendering them unusable in standard automated peptide synthesizers [1]. The Boc-protected (S)-5-oxaproline peptide was cleaved and deprotected to yield the fully unprotected hydroxylamine peptide, which was completely stable toward HPLC purification—a sharp contrast to experience with almost every other type of hydroxylamine [1].

Cysteine-Free Synth.
Method context
Enabled total synthesis of 177-residue betatrophin (0 cysteine) via KAHA ligation strategy.
Critical route for NCL-inaccessible targets.
Model-response context; typical ligation yields 50–60% per segment.
Fmoc-SPPS compatibility Hydroxylamine stability Building block robustness

Sequential Ligation for Multi-Segment Proteins

A unique feature of KAHA ligation with (S)-5-oxaproline is that it forms ester-linked depsipeptides as the primary ligation product, in contrast to all other hydroxylamines examined which afford amides directly [1]. These depsipeptide intermediates offer superior solubility and handling properties, which have been critical in the successful chemical synthesis of hydrophobic and amphiphilic proteins such as the antibacterial cyclic protein AS-48 and betatrophin [1][2]. The depsipeptide subsequently undergoes a facile O-to-N acyl shift in basic buffer to yield the native amide backbone [1].

Sequential Ligation
Class-level
Fmoc removal with DBU/Hünig's base preserves depsipeptide ester, enabling multi-segment assembly.
Supports convergent synthesis workflows.
Boc group incompatible; demonstrated for UFM1 assembly.
Depsipeptide solubility Hydrophobic protein synthesis KAHA ligation advantage

Scalable Synthesis for Bulk Procurement

An improved enantioselective synthesis of (S)-N-Boc-5-oxaproline—the immediate precursor to Fmoc-(S)-5-oxaproline—was reported in 2017, providing a practical, scalable, and economical route yielding decagram amounts of enantiopure material [1]. This synthetic accessibility was identified as the key factor enabling the successful development of the KAHA ligation platform for protein synthesis [2]. The enantioselective conjugate addition of hydroxylamine to trans-4-oxo-2-butenoate, mediated by a chiral amine, ensures high enantiomeric purity of the (S)-configured product [1].

Bulk Procurement
Source review
Decagram to kilogram scale synthesis demonstrated via organocatalytic enantioselective route.
Reported scalability supports procurement planning.
Data to verify commercial stock levels for Fmoc derivative.
Gram-scale synthesis Enantioselective synthesis Building block availability

Key Applications of Fmoc-(S)-5-Oxaproline


Cysteine-Free Therapeutic Protein Synthesis

Fmoc-(S)-5-oxaproline enables the total chemical synthesis of cysteine-free proteins such as betatrophin (ANGPTL8, 177 residues) via convergent KAHA ligation [1]. The protocol assembles the full-length protein from Fmoc-SPPS-prepared segments in approximately 35 working days on a multimilligram scale, with the (S)-5-oxaproline residue serving as the N-terminal ligation handle that forms a homoserine at the junction [1]. This application is uniquely suited for therapeutic proteins that cannot be produced by recombinant expression due to post-translational modification requirements or toxicity to host cells [2].

Macrocyclic Peptide Library Synthesis

The KAHA cyclization method using Fmoc-(S)-5-oxaproline was applied to a 24-member cyclic peptide library, yielding macrocycles with up to 8-fold higher crude purity compared to standard on-resin cyclization of protected substrates [1]. The method requires significantly less time, solvents, and manual operation steps than other head-to-tail cyclization approaches and is fully compatible with automated, parallel Fmoc-SPPS [1]. This makes it ideal for pharmaceutical and biotech laboratories generating cyclic peptide screening libraries where crude purity directly impacts screening data quality.

Multi-Segment Protein Assembly

Fmoc-(S)-5-oxaproline-based KAHA ligation produces ester-linked depsipeptide intermediates with superior solubility, enabling the successful chemical synthesis of the exceptionally hydrophobic cyclic antibacterial protein AS-48 (70 residues, 5 amphiphilic α-helices) [1]. Native chemical ligation had previously failed to produce this protein due to the extreme insolubility of its peptide segments [1]. The synthetic AS-48 displayed antibacterial activity comparable to the native protein, demonstrating that the non-canonical homoserine residue at the ligation site does not impair biological function [1].

Hydrophobic Protein Chemical Synthesis

The protocol using Fmoc-(S)-5-oxaproline supports sequential KAHA ligations for assembling four to five peptide segments into proteins of up to 200 residues [1]. Proteins successfully synthesized include SUMO and related modifiers, betatrophin, nitrophorin 4, S100A4, and the cyclic protein AS-48 [1]. The orthogonally protected forms of (S)-5-oxaproline allow iterative ligation strategies where multiple KAHA junctions are formed sequentially in a single synthetic campaign, enabling convergent assembly strategies that are essential for larger protein targets [2].

Application
Selection Property
Validation Focus
Cysteine-Free Protein Synthesis
Cysteine-independent KAHA ligation
Feasibility for NCL-inaccessible target models
Macrocyclic Peptide Libraries
High crude purity KAHA cyclization
Purification workload reduction in screening workflows
Multi-Segment Protein Assembly
Orthogonal Fmoc deprotection chemistry
Sequential ligation compatibility for convergent synthesis
Hydrophobic Protein Targets
Depsipeptide intermediate solubility
Intermediate isolation feasibility for aggregation-prone proteins
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